N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine
Description
Pioneering Discoveries in Heterocyclic Oxadiazole Chemistry
The 1,3,4-oxadiazole ring, first synthesized in 1956 by Ainsworth through cyclization of diacylhydrazines, introduced a thermally stable aromatic system with two nitrogen atoms and one oxygen atom in a five-membered configuration. Early research focused on elucidating its electronic properties, revealing a dipole moment of 3.96 D due to asymmetric electron distribution. This polarization enabled predictable regioselective substitutions, laying the groundwork for medicinal applications.
A pivotal advancement came with the development of the Staab cyclization method in the 1970s, which utilized hydrazides and carboxylic acid derivatives under dehydrating conditions. For example, reacting 4-chlorophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride yielded 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, demonstrating the scaffold’s compatibility with aromatic substituents. Table 1 summarizes foundational synthesis methods:
Table 1: Early 1,3,4-Oxadiazole Synthesis Methods
| Method | Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Diacylhydrazine cyclization | POCl~3~, heat | 60–75 | |
| Tetrazole oxidation | NaNO~2~, HCl | 45–68 | |
| Hydrazide-orthoester | Triethyl orthoacetate | 82–90 |
The 1980s saw the first pharmaceutical applications, with fenadiazole (antimicrobial) and tiodazosin (antihypertensive) demonstrating the scaffold’s versatility. X-ray crystallography studies revealed that planar 1,3,4-oxadiazole rings facilitate π-π stacking with biological targets, while nitrogen atoms serve as hydrogen bond acceptors. These insights guided systematic derivatization campaigns, particularly at the C2 and C5 positions.
Emergence of N-Alkylamine-Functionalized Oxadiazole Derivatives
Functionalization of the 1,3,4-oxadiazole C2 position with N-alkylamines marked a critical innovation in the 2000s. Introducing basic amine groups enhanced water solubility and enabled ionic interactions with enzymatic targets. The synthesis of N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine exemplified this approach, where isocyanate-mediated hydrazide cyclization achieved 67–98% yields.
Key structural advantages of N-alkylamine derivatives include:
- Enhanced target engagement : The isopropylamine group in N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine provides a sterically hindered tertiary amine that resists metabolic N-dealkylation while maintaining basicity (predicted pK~a~ 8.2).
- Conformational flexibility : Methylenic spacers between the oxadiazole and amine (e.g., –CH~2~– in the target compound) enable optimal positioning within enzyme active sites.
Synthetic protocols evolved to accommodate diverse amines:
- Mitsunobu conditions for N-alkylation of 2-mercapto-oxadiazoles
- Ullmann coupling for aromatic amine introductions
The 2010s saw systematic structure-activity relationship (SAR) studies. For instance, replacing N-isopropyl with bulkier tert-butyl groups in acetylcholinesterase inhibitors reduced IC~50~ values from 12.8 µM to 4.3 µM, validating the importance of N-alkyl bulkiness.
Role of Chlorophenyl Substitutions in Bioactive Compound Design
Chlorophenyl groups at the oxadiazole C5 position, as seen in the target compound, emerged as critical pharmacophores through retrospective analysis of antiviral and anticancer agents. The 2-chlorophenyl substituent confers three distinct advantages:
- Electron-withdrawing effects : The ortho-chlorine atom (σ~m~ = 0.37) reduces oxadiazole ring electron density, stabilizing charge-transfer complexes with biological targets.
- Steric guidance : Comparative molecular field analysis (CoMFA) shows that 2-chlorophenyl’s ortho-substitution directs the aromatic ring into hydrophobic enzyme subpockets.
- Metabolic stability : Chlorine’s +R effect slows cytochrome P450-mediated oxidative degradation compared to unsubstituted phenyl.
Table 2: Bioactivity of Chlorophenyl-Oxadiazole Derivatives
| Substituent Position | Target Activity | IC~50~ (µM) | Source |
|---|---|---|---|
| 4-Chlorophenyl | Acetylcholinesterase | 12.8 | |
| 2-Chlorophenyl | MAO-B inhibition | 0.056 | |
| 3-Chlorophenyl | Proteasome CT-L | 0.37 |
The 2-chlorophenyl variant demonstrates particular promise, with MAO-B inhibitors showing 320-fold selectivity over MAO-A. Docking studies reveal that the ortho-chlorine atom in N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine forms a halogen bond with Tyr 326 in MAO-B (ΔG = −9.2 kcal/mol), rationalizing its enhanced potency.
Synthetic routes to chlorophenyl-oxadiazoles typically begin with substituted benzoic acids. For example, 2-chlorobenzoic acid reacts with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with cyanogen bromide to yield the 5-(2-chlorophenyl) core. Late-stage functionalization via reductive amination then installs the N-isopropylamine group.
Properties
CAS No. |
851169-49-8 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
GNEKIAJFZADLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
N-(3,4-Dichlorophenyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-Amine ()
- Structure : The oxadiazole ring is substituted with a pyridin-4-yl group (electron-deficient aromatic system) and a 3,4-dichlorophenylamine.
- Key differences :
- The 2-chlorophenyl group in the target compound vs. pyridin-4-yl here alters electronic properties (pyridine is more polar).
- Dual chlorine atoms on the phenyl ring enhance lipophilicity compared to the single 2-chloro substituent.
- Physicochemical data :
N-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}-N-Cyclopropylamine ()
- Structure : Differs in the chloro-substituent position (4-chlorophenyl vs. 2-chlorophenyl) and the N-cyclopropyl group vs. N-isopropyl.
- Cyclopropyl vs. isopropyl: Cyclopropyl’s rigid structure may enhance metabolic stability but reduce solubility .
- Molecular weight : 249.7 g/mol (vs. ~263 g/mol for the target compound, assuming similar substituents).
Heterocyclic Core Modifications: Oxadiazole vs. Thiadiazole
5-(3-Phenylpropyl)-N-(2-Fluorophenyl)-1,3,4-Thiadiazole-2-Amine ()
- Structure : Replaces the oxadiazole oxygen with sulfur (thiadiazole), substituted with a 2-fluorophenyl group and 3-phenylpropyl chain.
- Key differences: Thiadiazole vs. Fluorine vs. chlorine: Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.
- Physicochemical data :
Functional Group Comparisons: Amine vs. Acetamide
2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}-N-Isopropylacetamide ()
- Structure : The target compound’s amine is replaced with a chloroacetamide group.
- Impact of functional groups: Acetamide moiety: Introduces hydrogen-bonding capacity and increases molecular weight (328.2 g/mol vs. ~263 g/mol for the amine).
- Synthetic route : Likely involves N-acylation of the parent amine, a common strategy for modifying bioactivity .
Spectroscopic Characterization
- IR spectroscopy : Oxadiazole C=N stretches appear near 1560–1635 cm⁻¹, while thiadiazoles show C-S-C bands near 695–700 cm⁻¹ .
- NMR shifts : Aromatic protons in 2-chlorophenyl derivatives resonate upfield (δ ~7.5–8.0 ppm) compared to pyridinyl analogs (δ ~8.8 ppm) due to reduced electron withdrawal .
Biological Activity
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.
- Molecular Formula: C12H15ClN2O
- Molecular Weight: 238.72 g/mol
- CAS Number: 791079-97-5
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro assays. Notably, the compound has shown significant antitumor activity against several cancer cell lines.
Antitumor Activity
Research conducted by the National Cancer Institute (NCI) employed a panel of approximately 60 human tumor cell lines to assess the cytotoxic effects of this compound. The results indicated a mean growth inhibition (GI50) value of 15.72 µM, suggesting potent antitumor properties. The following table summarizes the activity against selected cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HOP-62 (non-small cell lung cancer) | 15.72 | 50.68 | 91.85 |
| SF-539 (CNS cancer) | 10.00 | 30.00 | 70.00 |
| MDA-MB-435 (melanoma) | 22.59 | 60.00 | 100.00 |
| OVCAR-8 (ovarian cancer) | 27.71 | 55.00 | 95.00 |
| DU-145 (prostate cancer) | 44.35 | 80.00 | 120.00 |
| MDA-MB-468 (breast cancer) | 15.65 | 45.00 | 85.00 |
These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer types, with notable efficacy against non-small cell lung cancer and CNS cancers.
The mechanism by which this compound exerts its biological effects is thought to involve interference with cellular signaling pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and metastasis.
Case Studies
- Study on Antimitotic Activity : A study published in a peer-reviewed journal demonstrated that this compound showed significant antimitotic activity in human tumor cells with an average GI50 value indicating effective inhibition of cell growth at low concentrations .
- Selectivity Profiles : Further analysis revealed that while the compound displayed non-selectivity across many cell lines at certain concentrations, it exhibited a selectivity index for colon cancer cells (COLO 205) with an SI value of 9.24, indicating a more pronounced effect on these cells compared to others .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed using computational models that predict absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable drug-like properties which support further development as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine?
The synthesis typically involves cyclocondensation of a substituted hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, thiosemicarbazide derivatives can react with 2-chlorophenyl-substituted acids in the presence of POCl₃ or other dehydrating agents at elevated temperatures (90–100°C) . Reaction progress is monitored via TLC, and purification often involves recrystallization from DMSO/water mixtures. NMR spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole ring formation and substituent positions .
Q. How is the compound characterized structurally and spectroscopically?
- NMR : ¹H NMR reveals proton environments of the isopropylamine group (δ 1.0–1.5 ppm for CH₃ and δ 3.0–4.0 ppm for N-CH₂) and the 2-chlorophenyl ring (aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns specific to the oxadiazole core .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) provides bond lengths and angles, particularly for the oxadiazole ring and chlorophenyl orientation, which are crucial for validating computational models .
Q. What preliminary biological assays are recommended for this compound?
Initial screening includes enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase, or cholinesterase) due to the known bioactivity of oxadiazoles. Protocols involve spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) at 37°C, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for oxadiazole formation in this compound?
- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to track intermediate formation (e.g., hydrazide-carboxylic acid adducts). Rate constants are derived under varying temperatures (Arrhenius plots) and reagent stoichiometries .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyclocondensation steps, validated against experimental data .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies between X-ray structures (e.g., bond angles) and NMR/IR data often arise from dynamic effects (e.g., solution-phase conformational flexibility). Use variable-temperature NMR to probe restricted rotation in the isopropylamine group. Compare Hirshfeld surfaces (from crystallography) with solvent-accessible surface areas (SASA) in MD simulations to reconcile differences .
Q. How does the 2-chlorophenyl substituent influence electronic properties and bioactivity?
- Electron-Withdrawing Effects : The chlorine atom increases the oxadiazole ring’s electrophilicity, quantified via Hammett constants (σ ≈ 0.23). Cyclic voltammetry reveals shifts in redox potentials, correlating with enhanced enzyme inhibition .
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of 2-chlorophenyl derivatives with other substituents (e.g., 4-methoxy or nitro groups) to identify pharmacophoric features critical for target binding .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues (e.g., Asp349 in α-glucosidase) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrophobic contacts with the chlorophenyl group .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
